

Technical Guide: 3-(1H-indol-2-yl)aniline (CAS Number 6318-72-5)

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Compound of Interest

Compound Name: 3-(1H-indol-2-yl)aniline

Cat. No.: B1296850

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-indol-2-yl)aniline, also known as 2-(3-aminophenyl)-1H-indole, is a heterocyclic aromatic compound belonging to the 2-arylindole class. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.^[1] This technical guide provides a comprehensive overview of the available data on **3-(1H-indol-2-yl)aniline**, focusing on its chemical properties, synthesis, and potential biological significance. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(1H-indol-2-yl)aniline** is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Property	Value	Reference
CAS Number	6318-72-5	[2]
Molecular Formula	C ₁₄ H ₁₂ N ₂	[2]
Molecular Weight	208.26 g/mol	[2]
IUPAC Name	3-(1H-indol-2-yl)aniline	[2]
Synonyms	2-(3-Aminophenyl)-1H-indole, 2-(m-Aminophenyl)indole	[2]
Appearance	Solid (form may vary)	
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Topological Polar Surface Area	42.0 Å ²	[2]
SMILES	<chem>Nc1cccc(c1)c2cc3ccccc3[nH]2</chem>	

Synthesis

The synthesis of 2-arylindoles, including **3-(1H-indol-2-yl)aniline**, can be achieved through several established synthetic routes. While a specific detailed protocol for this exact molecule is not readily available in the searched literature, the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions are the most common and adaptable methods.

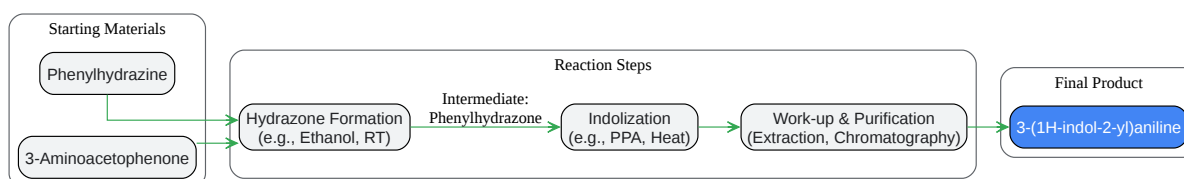
Fischer Indole Synthesis (Proposed)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. [3][4][5][6][7] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of **3-(1H-indol-2-yl)aniline**, the logical precursors would be phenylhydrazine and 3-aminoacetophenone.

Experimental Protocol (General, to be optimized):

- **Hydrazone Formation:** Phenylhydrazine is reacted with 3-aminoacetophenone in a suitable solvent, such as ethanol or acetic acid, to form the corresponding phenylhydrazone. This reaction is typically carried out at room temperature or with gentle heating.
- **Indolization:** The isolated phenylhydrazone is then treated with an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl_2), or strong protic acids like sulfuric acid (H_2SO_4) or hydrochloric acid (HCl).^[6] The reaction mixture is heated to elevated temperatures to induce cyclization and the elimination of ammonia, yielding the indole ring.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and neutralized. The product is typically extracted with an organic solvent, and the crude product is purified by column chromatography on silica gel.

Logical Workflow for Fischer Indole Synthesis:



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Proposed Fischer Indole Synthesis Workflow

Palladium-Catalyzed Cross-Coupling Reactions (Alternative)

Modern synthetic methods often employ palladium-catalyzed reactions for the construction of 2-arylindoles due to their high efficiency and functional group tolerance.^{[8][9]} A plausible approach for synthesizing **3-(1H-indol-2-yl)aniline** would involve a Sonogashira coupling followed by cyclization.

Experimental Protocol (General, to be optimized):

- **Sonogashira Coupling:** 2-Iodoaniline is coupled with a terminal alkyne bearing a protected amino group on the phenyl ring in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[10]
- **Cyclization:** The resulting 2-alkynylaniline derivative undergoes intramolecular cyclization, often promoted by a base or further heating, to form the indole ring.
- **Deprotection:** The protecting group on the aniline nitrogen is removed under appropriate conditions to yield the final product.
- **Purification:** The crude product is purified by column chromatography.

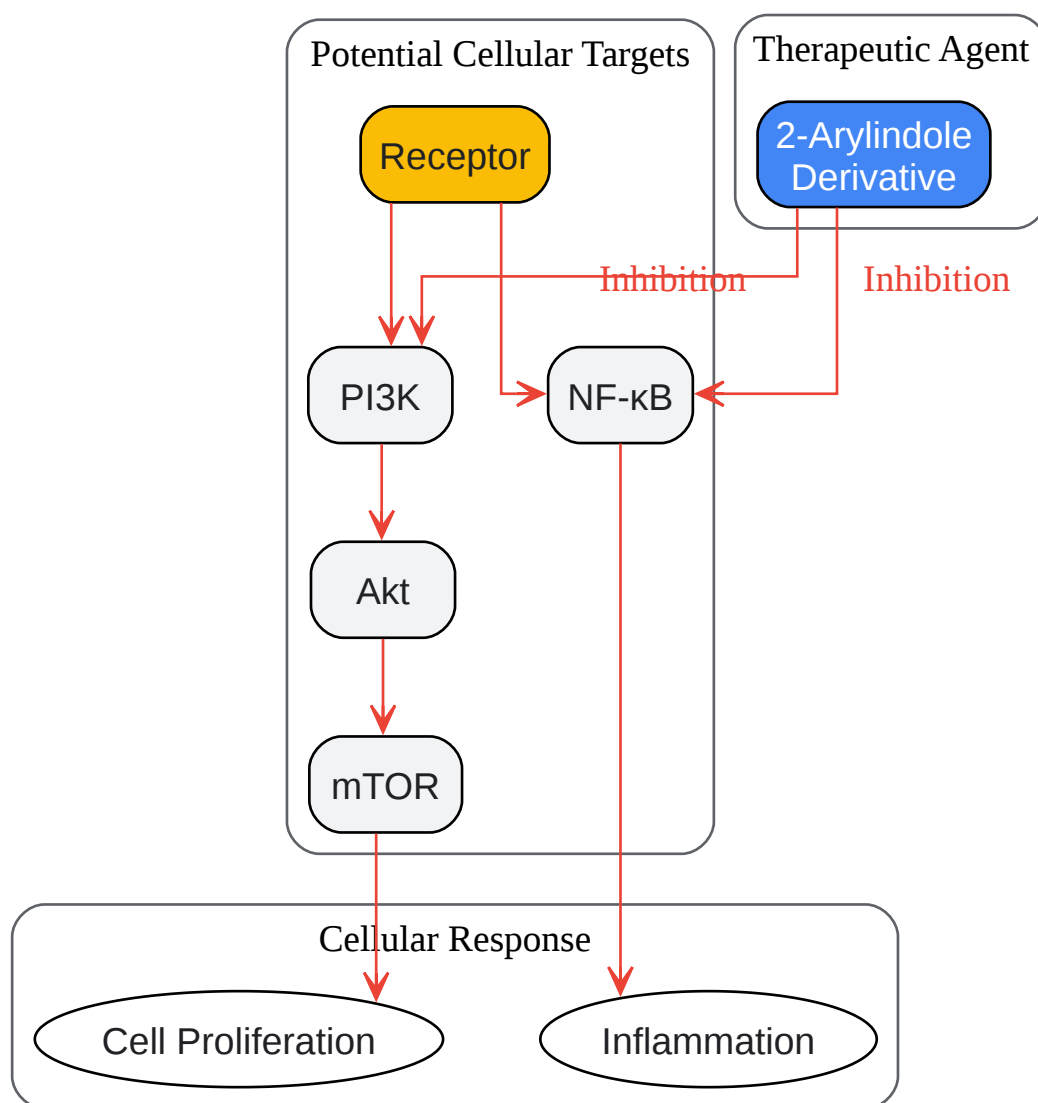
Biological Activity and Potential Applications

While no specific biological data for **3-(1H-indol-2-yl)aniline** was found in the searched literature, the broader class of 2-arylindoles exhibits a wide range of pharmacological activities. [1] These compounds have been investigated for their potential as:

- **Anticancer Agents:** Many indole derivatives have shown potent anti-proliferative activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways.[11][12]
- **Antimicrobial Agents:** The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[13][14]
- **Anti-inflammatory Agents:** Some 2-arylindoles have been shown to inhibit inflammatory pathways, such as the NF-κB signaling pathway.[8][15]

Given the structural similarity of **3-(1H-indol-2-yl)aniline** to other biologically active 2-arylindoles, it represents a valuable scaffold for further investigation in drug discovery programs. Its primary amine functionality provides a convenient handle for further chemical modification and the generation of compound libraries for screening.

Potential Signaling Pathway Involvement of 2-Arylindoles:



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Potential Signaling Pathways Modulated by 2-Arylindoles

Conclusion

3-(1H-indol-2-yl)aniline is a promising, yet underexplored, member of the 2-arylindole family. While detailed experimental data for this specific compound is limited in the public domain, established synthetic methodologies for this class of compounds provide a clear path for its preparation. The well-documented and diverse biological activities of related 2-arylindoles strongly suggest that **3-(1H-indol-2-yl)aniline** and its derivatives are valuable candidates for further investigation in the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and support such research endeavors.

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